The synthesis of sardaine Z2 typically involves extraction and purification from fish sperm, where protamines are abundant. The extraction process often employs acidic conditions to solubilize the proteins followed by chromatographic techniques for purification. For instance, scombrine gamma was isolated using sulfuric acid extraction and subsequently fractionated using chromatography on CM-Sephadex C-25 . This method highlights the importance of pH and ionic strength in achieving high purity levels of protamines.
Sardaine Z2 consists of a sequence of amino acids that contributes to its structural properties. The primary structure is characterized by a high proportion of arginine residues, which is typical for protamines. The molecular mass of sardaine Z2 has been estimated to be around 4,532 Da based on mass spectrometry analyses .
Sardaine Z2 participates in various biochemical reactions due to its role as a nucleic acid binding protein. Its interactions with DNA are critical for cellular processes such as transcription and replication. The binding mechanism involves electrostatic interactions between the positively charged arginine residues and the negatively charged phosphate backbone of nucleic acids.
The mechanism of action for sardaine Z2 primarily revolves around its ability to bind nucleic acids, which influences gene expression and cellular function. Upon binding, it can condense DNA into more compact forms, facilitating processes such as packaging within sperm cells or regulating transcriptional activity in somatic cells.
Sardaine Z2 exhibits several notable physical and chemical properties that contribute to its functionality:
Sardaine Z2 has significant applications in scientific research and biotechnology. Its properties make it useful in studies related to:
Sardaine Z2 is a 34-amino-acid protamine isoform isolated from the sperm of striped bonito (Sarda orientalis), distinguished by an alanine residue at position 7 of its primary structure. Its molecular formula is C₁₄H₁₄N₄O₆, with a precisely measured molecular mass of 4,596.09 Da via ion spray mass spectrometry [1] [2]. The peptide backbone exhibits a highly cationic character due to 23 arginine residues (67.6% of total composition), facilitating strong electrostatic interactions with nucleic acids. Key structural features include:
Table 1: Comparative Molecular Features of Fish Protamines
Protamine | Source | Residues | Molecular Mass (Da) | Key Distinguishing Feature |
---|---|---|---|---|
Sardaine Z2 | Striped bonito (S. orientalis) | 34 | 4,596.09 | Ala⁷ |
Sardaine Z1 | Striped bonito (S. orientalis) | 34 | 4,612.49 | Ser⁷ |
Thynnine Z2 | Tuna (Thynnus thynnus) | 34 | ~4,612 | 100% identical to sardaine Z1 |
Scombrine gamma | Spotted mackerel (Scomber australasicus) | 34 | 4,532.13 | Divergent residues at positions 7/24 |
Sagaxine | Sardinops sagax | 33 | 4,377 | Lysine inclusions, reduced arginine |
Protamines were first identified by Friedrich Miescher in 1874 during chromatin studies of salmon sperm, establishing them as the simplest known proteins with DNA-condensing functions [5] [9]. Sardaine Z2 emerged in biochemical literature in 1992 when Ando’s group isolated it from S. orientalis, highlighting evolutionary conservation within Scombridae fish. This discovery revealed:
Sardaine Z2 executes critical nucleic acid management via two synergistic mechanisms:
Table 2: Nucleic Acid Binding Modes of Sardaine Z2
Binding Mode | Molecular Mechanism | Biological Outcome |
---|---|---|
Electrostatic | Arg guanidinium groups engage DNA phosphates | DNA charge neutralization and compaction |
Minor Groove Insertion | N-terminal proline anchors facilitate groove entry | Helical bending and nucleoprotamine stability |
Z-Form Stabilization | Arginine clusters bind GC-alternating sequences | Promotion of left-handed Z-DNA conformation |
During spermatogenesis, sardaine Z2 mediates irreversible transcriptional silencing via:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3